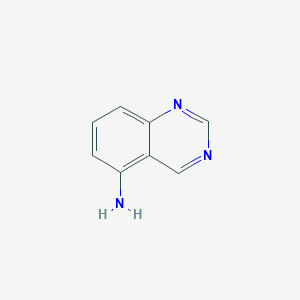
喹唑啉-5-胺
描述
Quinazolin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinazolin-5-amine, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
科学研究应用
Quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Quinazoline derivatives have shown promise in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.
作用机制
Target of Action
Quinazolin-5-amine exhibits a broad spectrum of pharmacological activities, which suggests that it interacts with multiple targets. It has been found to serve as ligands for benzodiazepine and GABA receptors in the central nervous system . It also acts as an inhibitor of the protein kinase of the epidermal growth factor receptor (EGFR) . Furthermore, it has been associated with cellular phosphorylation inhibitors and DNA binding agents .
Mode of Action
Quinazolin-5-amine interacts with its targets in a variety of ways. For instance, as an inhibitor of EGFR, it binds to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade and preventing further growth of cancer cells .
Biochemical Pathways
Quinazolin-5-amine affects several biochemical pathways. Its interaction with the EGFR leads to the inactivation of the Ras signal transduction cascade, which plays a crucial role in cell growth and survival . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Pharmacokinetics
It is known that the lipophilicity of quinazolinone derivatives helps them penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
The action of Quinazolin-5-amine leads to a variety of molecular and cellular effects. For instance, its inhibition of EGFR leads to the prevention of cancer cell growth . Moreover, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Action Environment
The action, efficacy, and stability of Quinazolin-5-amine can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of quinazoline derivatives . .
生化分析
Biochemical Properties
Quinazolin-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by the quorum sensing system .
Cellular Effects
Quinazolin-5-amine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells’ adhesion .
Molecular Mechanism
Quinazolin-5-amine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. For instance, it has been found to curtail the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinazolin-5-amine change over time. It has been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
准备方法
Synthetic Routes and Reaction Conditions
Quinazolin-5-amine can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst such as zinc chloride. These reactions typically require heating and can be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of quinazolin-5-amine often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
Quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: Quinazolin-5-amine can be oxidized to form quinazolin-5-one using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of quinazolin-5-amine can yield dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: Quinazolin-5-amine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinazolin-5-one
Reduction: Dihydroquinazoline derivatives
Substitution: Halogenated or alkylated quinazoline derivatives
相似化合物的比较
Quinazolin-5-amine can be compared with other similar compounds, such as:
Quinazolin-4-amine: Similar in structure but differs in the position of the amino group. Quinazolin-4-amine has been studied for its anticancer and antimicrobial properties.
Quinazolin-6-amine: Another positional isomer with distinct biological activities. Quinazolin-6-amine has shown potential as an anti-inflammatory agent.
Quinazolin-2-amine: Known for its role in the synthesis of various pharmaceuticals and agrochemicals.
Quinazolin-5-amine is unique due to its specific position of the amino group, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDQPVGKVPPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633794 | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-71-0 | |
| Record name | 5-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


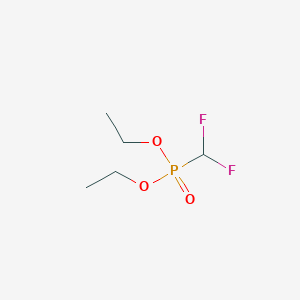
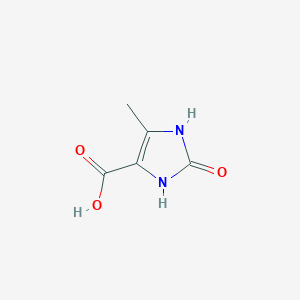
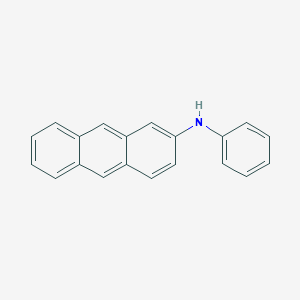
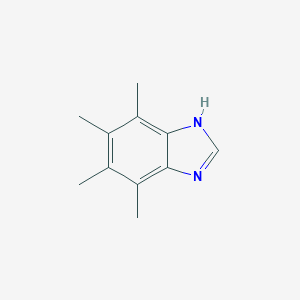
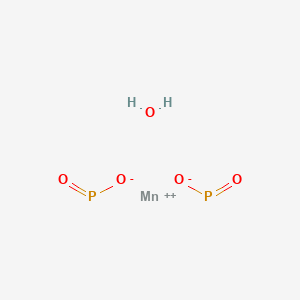
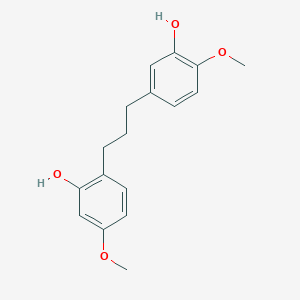
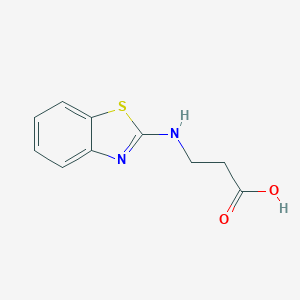
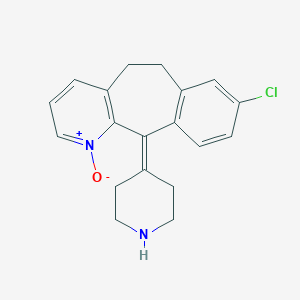
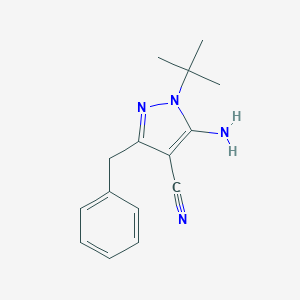
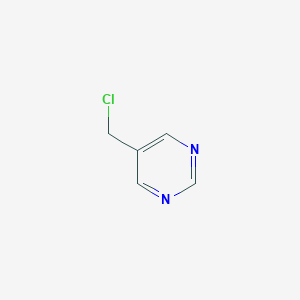
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
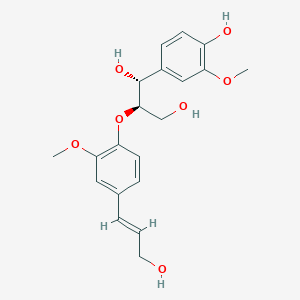
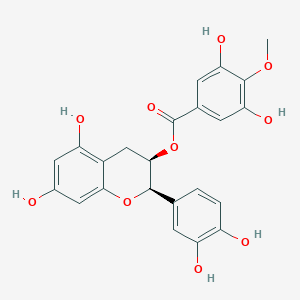
![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one](/img/structure/B28077.png)
